Unraveling the Crystalline Architecture of Magnesium Sulfate Trihydrate: A Technical Guide
Unraveling the Crystalline Architecture of Magnesium Sulfate Trihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of magnesium sulfate trihydrate (MgSO₄·3H₂O). The information presented herein is curated for professionals in research, scientific, and pharmaceutical development fields, offering detailed crystallographic data, experimental protocols, and a logical workflow for structural analysis.
Introduction to the Crystal Structure
Magnesium sulfate trihydrate is a hydrate of magnesium sulfate that has been a subject of interest due to its presence in geological formations, including on Mars, and its role in various industrial processes.[1] Understanding its crystal structure is fundamental to elucidating its physical and chemical properties. The definitive structural analysis has been performed on its deuterated analogue, MgSO₄·3D₂O, utilizing single-crystal neutron and X-ray diffraction techniques.[1]
The structure of magnesium sulfate trihydrate is characterized by sheets of corner-linked MgO₆ octahedra and SO₄ tetrahedra.[2] This arrangement accounts for its macroscopic flat, bladed crystal morphology.[1]
Crystallographic Data
Magnesium sulfate trihydrate exhibits a phase transition at approximately 245 K. Above this temperature, it adopts an orthorhombic crystal system, which transitions to a monoclinic system at lower temperatures. This transition is attributed to the orientational ordering of disordered hydrogen bonds.[1]
Unit Cell Parameters
The unit cell dimensions for the deuterated analogue (MgSO₄·3D₂O) have been determined at various temperatures.
| Temperature (K) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 295 | Orthorhombic | Pbca | 8.1925(2) | 10.9210(2) | 12.3866(4) | 90 |
| 8 | Monoclinic | P2₁/c | 12.3616(5) | 8.1414(3) | 10.8324(2) | 91.131(3) |
Data sourced from Fortes et al.[1]
Atomic Coordinates
The atomic coordinates for MgSO₄·3D₂O at 295 K in the orthorhombic Pbca space group are presented below.
| Atom | x | y | z |
| Mg | 0.2521(10) | 0.4985(8) | 0.6251(7) |
| S | 0.2443(11) | 0.1581(8) | 0.8353(7) |
| O1 | 0.2505(11) | 0.0213(8) | 0.8037(7) |
| O2 | 0.0881(11) | 0.2033(8) | 0.8041(7) |
| O3 | 0.3541(11) | 0.2059(8) | 0.7631(7) |
| O4 | 0.2847(11) | 0.1919(8) | 0.9429(7) |
| Ow1 | 0.5000(0) | 0.3986(9) | 0.5898(7) |
| Ow2 | 0.5000(0) | 0.6083(9) | 0.6541(7) |
| Ow3 | 0.0000(0) | 0.5512(9) | 0.6923(7) |
| D1A | 0.5000(0) | 0.3801(10) | 0.5187(8) |
| D1B | 0.5000(0) | 0.3401(10) | 0.6385(8) |
| D2A | 0.5000(0) | 0.6272(10) | 0.7250(8) |
| D2B | 0.5000(0) | 0.6661(10) | 0.6042(8) |
| D3A | 0.0000(0) | 0.6091(10) | 0.7410(8) |
| D3B | 0.0000(0) | 0.4932(10) | 0.7410(8) |
Data sourced from Fortes et al. Experimental Report.[2]
Note: Bond lengths and angles can be calculated from the provided atomic coordinates and unit cell parameters. A comprehensive list of bond lengths and angles was not explicitly available in the reviewed literature.
Experimental Protocols
Synthesis of Magnesium Sulfate Trihydrate Single Crystals
High-quality single crystals of MgSO₄·3H₂O suitable for diffraction studies can be synthesized via a controlled evaporation method.
Materials:
-
Magnesium sulfate (reagent grade)
-
Deionized water (or D₂O for deuterated crystals)
-
Reactor vessel (e.g., a three-necked flask)
-
Heating mantle with temperature controller
-
Condenser
Procedure:
-
Prepare a 25 wt% aqueous solution of magnesium sulfate.[3]
-
Transfer the solution to the reactor vessel.
-
Heat the solution to a temperature between 106 °C and 111 °C.[4] A stable temperature of 105 °C has also been reported as effective.[3]
-
Maintain this temperature and allow for gentle evaporation of the solvent over a period of 48 to 72 hours without stirring.[3]
-
Crystals of magnesium sulfate trihydrate will precipitate from the solution.
-
Separate the crystals from the mother liquor via filtration or centrifugation.
-
Dry the resulting crystals. For example, by spinning dry in a centrifuge.[4]
Single-Crystal Neutron Diffraction
Neutron diffraction is a powerful technique for locating the positions of light atoms, such as hydrogen (or deuterium), with high precision.
Instrumentation:
-
A single-crystal neutron diffractometer, such as the VIVALDI instrument at the Institut Laue-Langevin (ILL).[1][5]
Procedure:
-
Crystal Mounting: A suitable single crystal (typically on the order of 1 mm³) is selected and mounted on a goniometer head.[1]
-
Data Collection: The mounted crystal is placed in the neutron beam. The VIVALDI diffractometer utilizes a polychromatic neutron beam and a large cylindrical image-plate detector to survey a significant volume of reciprocal space.[5]
-
Temperature Control: For low-temperature studies to observe phase transitions, a cryostat is used to cool the crystal.
-
Data Processing: The collected diffraction data (Laue patterns) are processed to determine the unit cell parameters and space group. The integrated intensities of the Bragg reflections are extracted for structure solution and refinement.
X-ray Diffraction and Rietveld Refinement
X-ray diffraction is complementary to neutron diffraction and is used to determine the overall crystal structure. Rietveld refinement is a computational method used to refine the crystal structure model against the powder diffraction data.
Instrumentation:
-
A high-resolution powder diffractometer, such as the HRPD at the ISIS neutron spallation source for neutron powder diffraction, or a laboratory X-ray diffractometer.[1]
Procedure:
-
Sample Preparation: A powdered sample of the crystalline material is prepared.
-
Data Collection: The powder diffraction pattern is collected over a range of scattering angles (2θ).
-
Rietveld Refinement:
-
Initial Model: A starting structural model is required, which includes the space group, approximate unit cell parameters, and atomic positions. This can be obtained from single-crystal data or from isostructural compounds.
-
Profile Fitting: The Rietveld method employs a least-squares approach to fit a calculated diffraction profile to the experimental data.[6]
-
Parameter Refinement: Various parameters are refined iteratively, including:
-
Background parameters
-
Unit cell parameters
-
Peak shape parameters
-
Atomic coordinates
-
Isotropic or anisotropic displacement parameters (thermal parameters)
-
Site occupancy factors
-
-
Convergence: The refinement is continued until the calculated and observed patterns show a good agreement, indicated by statistical indicators such as R-factors (e.g., Rwp, Rp) and a goodness-of-fit parameter (χ²).
-
Workflow for Crystal Structure Analysis
The logical flow for the complete crystal structure analysis of magnesium sulfate trihydrate is depicted in the following diagram.
This comprehensive guide provides a foundational understanding of the crystal structure of magnesium sulfate trihydrate, supported by detailed data and experimental methodologies. This information is intended to be a valuable resource for researchers and professionals engaged in materials science, crystallography, and pharmaceutical development.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Experimentally Determined Standard Thermodynamic Properties of Synthetic MgSO4·4H2O (Starkeyite) and MgSO4·3H2O: A Revised Internally Consistent Thermodynamic Data Set for Magnesium Sulfate Hydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3297413A - Method of preparing mgso4 3h2o crystals - Google Patents [patents.google.com]
- 5. journals.aps.org [journals.aps.org]
- 6. Rietveld refinement - Wikipedia [en.wikipedia.org]
